molecular formula C11H11F3O4 B2420369 Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate CAS No. 710328-15-7

Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate

Cat. No.: B2420369
CAS No.: 710328-15-7
M. Wt: 264.2
InChI Key: SARUWXGWYFAWNQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate is an organic compound with the molecular formula C11H11F3O4. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenoxy moiety, which is further connected to an ethyl acetate group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate typically involves the reaction of 4-(trifluoromethoxy)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control. The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate moiety, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted esters or ethers.

Scientific Research Applications

Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorine-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate involves its interaction with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-[4-(methoxy)phenoxy]acetate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.

Properties

IUPAC Name

ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4/c1-2-16-10(15)7-17-8-3-5-9(6-4-8)18-11(12,13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARUWXGWYFAWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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